

# Spectroscopic Analysis of 3-Amino-4-chlorophenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Amino-4-chlorophenylboronic acid

**Cat. No.:** B1275839

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This technical guide provides a summary of available spectroscopic data for **3-Amino-4-chlorophenylboronic acid**. Due to a lack of publicly available, experimentally verified spectra for **3-Amino-4-chlorophenylboronic acid**, this document presents predicted data and experimental data from closely related analogs to serve as a reference for researchers. The included protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are generalized for the analysis of similar aromatic boronic acid compounds.

## Data Presentation

The following tables summarize the available spectroscopic data. It is critical to note that where experimental data for the target compound is unavailable, data for structurally similar compounds is provided for illustrative purposes and should be interpreted with caution.

Table 1: Predicted Mass Spectrometry Data for **3-Amino-4-chlorophenylboronic acid**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	172.0331
[M+Na] <sup>+</sup>	194.0150
[M-H] <sup>-</sup>	170.0185
[M+NH <sub>4</sub> ] <sup>+</sup>	189.0596
[M+K] <sup>+</sup>	209.9889
[M+H-H <sub>2</sub> O] <sup>+</sup>	154.0230
[M+HCOO] <sup>-</sup>	216.0240

Note: Data is computationally predicted and sourced from public chemical databases. Actual experimental values may vary.

Table 2: Experimental <sup>1</sup>H NMR Data for Analogs of **3-Amino-4-chlorophenylboronic acid**

Compound/Analog	Solvent	Chemical Shift ( $\delta$ ) ppm
4-Chlorophenylboronic acid	DMSO-d <sub>6</sub>	8.16 (s, broad), 7.79 (d, $J$ = 8.3 Hz, 2H), 7.39 (d, $J$ = 8.3 Hz, 2H)
3-Aminophenylboronic acid	MeOD	7.18 (d, $J$ =7.3 Hz, 1H), 7.11 (t, $J$ =7.7 Hz, 1H), 6.99 (s, 1H), 6.74 (d, $J$ =8.1 Hz, 1H)
3-Bromophenylboronic acid	DMSO-d <sub>6</sub>	8.13 (s, 2H), 7.91 (t, $J$ =1.7 Hz, 1H), 7.76 (dt, $J$ =7.7, 1.3 Hz, 1H), 7.59 (ddd, $J$ =8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, $J$ =7.8 Hz, 1H)

Note: The chemical shifts and coupling constants for **3-Amino-4-chlorophenylboronic acid** are expected to be influenced by the presence of both the amino and chloro substituents.

Table 3: Experimental <sup>13</sup>C NMR Data for 3-Bromophenylboronic acid (Analog)

Solvent	Chemical Shift ( $\delta$ ) ppm
DMSO-d <sub>6</sub>	142.1, 134.8, 130.3, 129.5, 128.9, 121.9

Note: This data is for an analog and serves as an estimation. The carbon chemical shifts for **3-Amino-4-chlorophenylboronic acid** will be different due to the electronic effects of the amino and chloro groups.

Table 4: Experimental IR Absorption Frequencies for 3-Bromophenylboronic acid (Analog)

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H stretch (boronic acid)	3371 (broad)
C-H stretch (aromatic)	3060
C=C stretch (aromatic)	1594, 1565, 1471
B-O stretch	1351
C-Br stretch	677

Note: For **3-Amino-4-chlorophenylboronic acid**, one would expect to see additional peaks corresponding to N-H stretching (around 3300-3500 cm<sup>-1</sup>) and a C-Cl stretching vibration (typically 600-800 cm<sup>-1</sup>).

## Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for compounds such as **3-Amino-4-chlorophenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Background Collection: Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

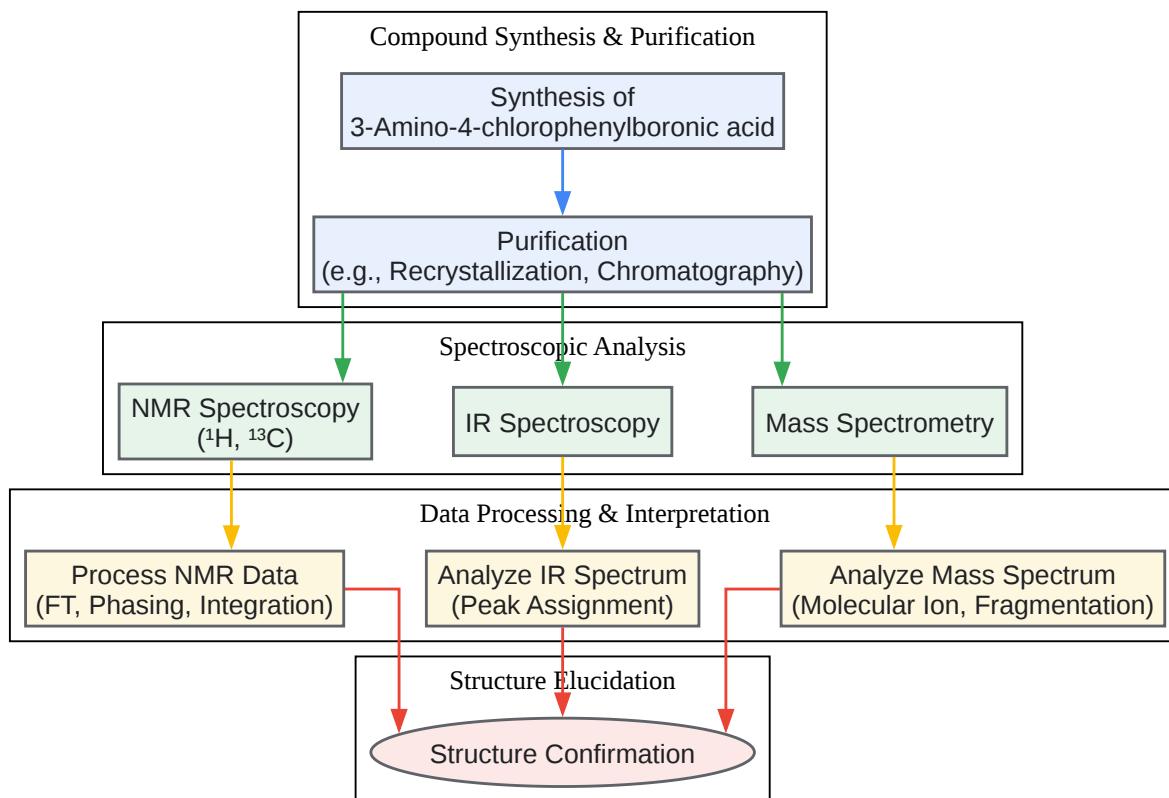
- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino-phenylboronic acids and can be run in

either positive or negative ion mode.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g.,  $[M+H]^+$  or  $[M-H]^-$ ) and to identify any characteristic fragment ions.

## Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)